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Compound of Interest

Compound Name:
3,7-Dipropyl-3,7-

diazabicyclo[3.3.1]nonane

Cat. No.: B144015 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dipropylbispidine

Introduction
N,N'-Dipropylbispidine, systematically known as 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane,

is a bicyclic organic compound featuring a rigid cage-like structure. This structure is

characterized by two piperidine rings fused in a chair-chair conformation. The nitrogen atoms at

positions 3 and 7 are both substituted with propyl groups. This compound and its derivatives

are of interest to researchers as key intermediates in the synthesis of pharmaceuticals,

particularly for agents targeting the central nervous system, and as ligands in coordination

chemistry.[1] A thorough understanding of its physicochemical properties is essential for its

application in drug design, chemical synthesis, and material science.

This guide provides a comprehensive overview of the core physicochemical properties of N,N'-

Dipropylbispidine, details standard experimental protocols for their determination, and presents

logical workflows for these procedures.

Core Physicochemical Properties
The key physicochemical data for N,N'-Dipropylbispidine are summarized in the table below. It

is important to note that while some properties have been experimentally determined, others

are based on computational predictions or estimations from structurally related compounds due

to a lack of published experimental data for this specific molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b144015?utm_src=pdf-interest
https://www.benchchem.com/product/b144015?utm_src=pdf-body
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Data Type

IUPAC Name
3,7-dipropyl-3,7-

diazabicyclo[3.3.1]nonane
Nomenclature

CAS Number 909037-18-9 Identifier

Chemical Formula C₁₃H₂₆N₂ ---

Molecular Weight 210.36 g/mol Experimental

Physical State Oil Observation

Boiling Point 277.5 °C (at 760 mmHg) Experimental

Density 0.910 ± 0.06 g/cm³ Experimental

Solubility Soluble in Dichloromethane Experimental

pKa₁ (estimated) ~11.5 - 12.0 Estimated

pKa₂ (estimated) ~7.5 - 8.5 Estimated

logP (Octanol/Water) 2.5 Predicted

Detailed Analysis of Properties
Molecular Structure and Identity: N,N'-Dipropylbispidine possesses a molecular formula of

C₁₃H₂₆N₂ and a molecular weight of 210.36 g/mol .[1][2][3] Its rigid bicyclic structure is a

defining feature that influences its reactivity and complexation behavior.

Physical Properties: At room temperature, the compound exists as an oil.[4] It has a reported

boiling point of 277.5 °C at atmospheric pressure and a density of approximately 0.910

g/cm³.[1]

Solubility: The compound is known to be soluble in organic solvents such as

dichloromethane.[4] Its solubility in aqueous media is expected to be pH-dependent due to

the presence of basic nitrogen atoms.

Basicity (pKa Values): As a diamine, N,N'-Dipropylbispidine has two basic centers and

therefore two corresponding pKa values (referring to the pKa of the conjugate acids).

Specific experimental pKa values for this compound are not readily available in the literature.
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However, they can be estimated based on the parent compound, 3,7-

diazabicyclo[3.3.1]nonane (bispidine), which has two distinct protonation constants.[5][6] The

first protonation creates a bridged proton within the molecular cavity, leading to a high pKa.

The addition of electron-donating alkyl groups, such as propyl groups, to the nitrogen atoms

is expected to increase the electron density and thus increase the basicity (resulting in

higher pKa values) compared to the unsubstituted parent compound.

Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity.

For N,N'-Dipropylbispidine, the computationally predicted XLogP3 value is 2.5.[2] This

moderate logP value suggests that the compound has a reasonable balance of hydrophilicity

and lipophilicity, a key consideration in drug development for membrane permeability and

distribution.[7][8]

Experimental Protocols
The following sections describe standardized methodologies for the experimental determination

of pKa and logP, which are critical for characterizing compounds like N,N'-Dipropylbispidine.

Protocol 1: Determination of pKa by Potentiometric
Titration
This method is considered a gold standard for pKa determination due to its precision and

accuracy.[9] For a diprotic base like N,N'-Dipropylbispidine, titration with a strong acid will yield

a curve with two inflection points, corresponding to the two pKa values.

1. Materials and Equipment:

Calibrated pH meter and electrode

Automatic titrator or manual burette

Magnetic stirrer and stir bar

Titration vessel

Standardized 0.1 M Hydrochloric Acid (HCl) solution (titrant)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3_7-Diazabicyclo_3.3.1_nonane
https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw14kdlmk/v1
https://enamine.net/public/biology-services/Determining-pKa.pdf
https://www.enfo.hu/sites/default/files/A08web1992.pdf
https://applications.emro.who.int/imemrf/Pak_J_Pharm_Sci/Pak_J_Pharm_Sci_2014_27_4_925_929.pdf
https://dergipark.org.tr/en/download/article-file/3684876
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N,N'-Dipropylbispidine sample (~1 mM solution)

Potassium Chloride (KCl) solution (to maintain constant ionic strength, e.g., 0.15 M)[1][10]

High-purity water, free from dissolved CO₂

Nitrogen gas supply

2. Procedure:

Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH

4.0, 7.0, and 10.0).[1]

Sample Preparation: Accurately weigh the N,N'-Dipropylbispidine sample and dissolve it in

high-purity water to create a solution of known concentration (e.g., 1 mM). Add KCl to the

solution to maintain a constant ionic strength.[1][10]

Inert Atmosphere: Place the solution in the titration vessel and purge with nitrogen gas for

10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of a

basic compound.[9][10]

Titration: Immerse the pH electrode and the titrant delivery tube into the solution. Begin

stirring.

Data Collection: Add the standardized HCl titrant in small, precise increments. After each

addition, allow the pH reading to stabilize before recording the pH value and the total volume

of titrant added.

Endpoint: Continue the titration well past the second equivalence point to ensure a complete

titration curve is captured.

Analysis: Plot the recorded pH values against the volume of HCl added. The two pKa values

are determined from the pH at the half-equivalence points. The equivalence points can be

found from the inflection points of the titration curve, often identified using the maxima of the

first derivative plot (ΔpH/ΔV). For multiprotic systems, analysis using Bjerrum plots or

nonlinear regression can provide more accurate values.[3]
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Replication: Perform the titration at least in triplicate to ensure reproducibility.[1]
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Workflow for pKa Determination by Potentiometric Titration.

Protocol 2: Determination of logP by the Shake-Flask
Method (OECD 107)
The shake-flask method is the traditional and most reliable method for determining the octanol-

water partition coefficient (logP).[11] It involves measuring the concentration of the analyte in

both phases of an equilibrated octanol-water system.

1. Materials and Equipment:

n-Octanol (reagent grade)

High-purity water

pH 7.4 Phosphate buffer (for logD determination, as N,N'-Dipropylbispidine is ionizable)

Centrifuge tubes with screw caps

Mechanical shaker or vortex mixer

Centrifuge

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

N,N'-Dipropylbispidine sample

2. Procedure:

Phase Pre-saturation: Prepare the two phases by mixing n-octanol and the pH 7.4 buffer in a

large vessel. Shake vigorously and allow the layers to separate for at least 24 hours to

ensure mutual saturation.

Stock Solution: Prepare a stock solution of the N,N'-Dipropylbispidine sample in the pre-

saturated n-octanol. The concentration should be chosen to be within the linear range of the

analytical method.
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Partitioning: In a centrifuge tube, add a precise volume of the pre-saturated n-octanol stock

solution and a precise volume of the pre-saturated buffer. The volume ratio should be

adjusted based on the expected logP value to ensure quantifiable concentrations in both

phases.

Equilibration: Cap the tube securely and shake it for a sufficient time to reach equilibrium.

This can range from a few minutes to several hours. A preliminary experiment is often run to

determine the necessary equilibration time.

Phase Separation: Separate the two phases by centrifugation (e.g., 10-15 minutes) to break

any emulsions and ensure a sharp interface.

Sampling and Analysis: Carefully withdraw an aliquot from both the n-octanol and the

aqueous phase. Analyze the concentration of N,N'-Dipropylbispidine in each aliquot using a

validated analytical method (e.g., HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase. The logP is the base-10

logarithm of this value:

logP = log₁₀([Analyte]octanol / [Analyte]water)

Replication: The determination should be performed in duplicate or triplicate to ensure the

result is reliable. The final logP values should agree within ± 0.3 log units.[8]
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Workflow for logP Determination by the Shake-Flask Method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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